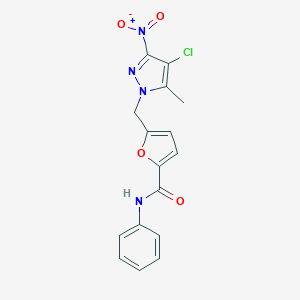![molecular formula C12H8ClF3N4O3 B213658 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. This compound has gained popularity due to its ability to selectively block the actions of the mu-opioid receptor, which plays a crucial role in the regulation of pain and addiction.
Mécanisme D'action
CTAP acts as a competitive antagonist at the mu-opioid receptor, which means that it binds to the receptor and prevents opioids from binding and activating it. This results in the blocking of the analgesic effects of opioids. CTAP has been found to have a higher affinity for the mu-opioid receptor compared to other opioid receptors, making it a selective antagonist for this receptor.
Biochemical and Physiological Effects:
CTAP has been shown to produce a number of biochemical and physiological effects. It has been found to block the analgesic effects of opioids, as well as the development of tolerance and dependence to these drugs. CTAP has also been found to reduce the rewarding effects of opioids, which may help to prevent addiction and relapse.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, which allows for the study of the specific effects of this receptor without interference from other opioid receptors. However, CTAP has limitations in terms of its solubility and stability, which can make it difficult to work with in laboratory experiments. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the use of CTAP in scientific research. One area of interest is the development of new drugs that target the mu-opioid receptor without causing addiction or dependence. CTAP may also be useful in the study of other receptors and pathways that are involved in pain and addiction. Additionally, further research is needed to understand the full range of biochemical and physiological effects of CTAP and its potential applications in clinical settings.
Méthodes De Synthèse
The synthesis of CTAP involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure CTAP.
Applications De Recherche Scientifique
CTAP has been used extensively in scientific research to study the mechanisms of pain and addiction. It has been found to selectively block the actions of the mu-opioid receptor, which is responsible for the analgesic effects of opioids such as morphine. This has led to the development of new drugs that target the mu-opioid receptor without causing addiction or dependence.
Propriétés
Nom du produit |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
|---|---|
Formule moléculaire |
C12H8ClF3N4O3 |
Poids moléculaire |
348.66 g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H8ClF3N4O3/c13-9-2-1-7(12(14,15)16)3-10(9)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21) |
Clé InChI |
HZFBZFTVCDGMFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)



![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)